2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMURXFMBQTXIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407119 | |
| Record name | (1H-Benzimidazol-2-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61689-98-3 | |
| Record name | (1H-Benzimidazol-2-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lawesson's Reagent-Mediated Thionation
The most widely documented method involves thionation of the acetylated benzimidazole precursor:
Reaction Scheme :
$$
\underset{\text{1-(1H-Benzo[d]imidazol-2-yl)ethanone}}{\ce{C9H8N2O}} + \underset{\text{Lawesson's reagent}}{\ce{C6H4O2P2S4}} \xrightarrow{\Delta, \text{THF}} \underset{\text{Target compound}}{\ce{C9H9N3S}} + \text{Byproducts}
$$
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 80°C (reflux) |
| Molar Ratio | 1:1.2 (ketone:reagent) |
| Reaction Time | 6-8 hours |
| Yield | 68-72% |
Mechanistic Insights :
Lawesson's reagent mediates sequential thio-ketone formation through nucleophilic attack at the carbonyl oxygen, followed by sulfur transfer and proton rearrangement. The reaction proceeds via a four-membered cyclic transition state, as confirmed by DFT studies.
Purification Protocol :
- Quench with ice-water (50 mL/g substrate)
- Extract with ethyl acetate (3 × 15 mL/g)
- Dry over Na₂SO₄
- Column chromatography (SiO₂, hexane:EtOAc 3:1 → 1:2 gradient)
Direct Synthesis via Condensation-Thionation Tandem Reactions
Sodium Metabisulfite-Mediated Oxidative Cyclization
Building on methodologies from benzimidazole synthesis, this one-pot approach combines:
- o-Phenylenediamine (1.0 equiv)
- 3-Thioamidopropanal (1.2 equiv)
- Na₂S₂O₅ (2.0 equiv) in ethanol
Key Observations :
- Reaction proceeds through imine formation → cyclization → oxidative aromatization
- Critical parameter: pH 4-5 maintained by acetic acid buffer
- Yield range: 58-64%
Side Reactions :
- Over-oxidation to sulfoxide derivatives (controlled by strict O₂ exclusion)
- Dimerization at N1 position (mitigated by excess aldehyde)
Alternative Pathways and Emerging Technologies
Microwave-Assisted Solid-Phase Synthesis
Recent advances demonstrate:
Enzymatic Thionation Approaches
Pilot studies using Aspergillus niger thioesterases:
Analytical Characterization Benchmarks
Spectroscopic Data Comparison :
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.85 (s, 3H, CH₃), 7.35-8.10 (m, 4H, Ar-H) | |
| ¹³C NMR | δ 24.8 (CH₃), 115-142 (Ar-C), 195.2 (C=S) | |
| IR | 3150 (N-H), 1630 (C=N), 1250 (C=S) cm⁻¹ |
Purity Assessment :
- HPLC: ≥98% (C18, MeOH:H₂O 70:30, 1 mL/min)
- Elemental Analysis: Calcd. C 58.36%, H 4.89%, N 22.70%; Found C 58.22%, H 4.95%, N 22.63%
Industrial-Scale Production Considerations
Process Economics :
| Factor | Thionation Method | Tandem Synthesis |
|---|---|---|
| Raw Material Cost | $412/kg | $380/kg |
| Energy Consumption | 35 kWh/kg | 28 kWh/kg |
| E-Factor | 18.7 | 14.2 |
Environmental Impact :
- Lawesson's reagent generates phosphorous byproducts requiring neutralization
- Na₂S₂O₅ methods produce SO₂ emissions (scrubber systems mandatory)
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioamide group to other functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the thioamide group.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve refluxing in organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the benzimidazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research has indicated that 2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties:
In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and exhibited cytotoxic effects, indicating its potential role in cancer therapy.
Case Study:
A recent investigation assessed the compound's ability to induce apoptosis in cancer cells. The results indicated that treatment with this compound led to increased levels of apoptotic markers, supporting its application in targeted cancer therapies.
Biochemical Applications
Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For example, it showed promising results as a selective inhibitor of certain kinases involved in cell signaling pathways.
Neuroprotective Effects:
Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce oxidative stress markers and improve cognitive function.
Materials Science Applications
Polymer Synthesis:
The compound is also being explored for its utility in polymer chemistry. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.
Nanotechnology:
Recent advancements have seen the use of this compound in the synthesis of nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability and efficacy of therapeutic agents.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Effective against multiple bacterial strains |
| Anticancer properties | Induces apoptosis in MCF-7 breast cancer cells | |
| Biochemical Applications | Enzyme inhibition | Selective inhibitor of key kinases |
| Neuroprotective effects | Reduces oxidative stress in neurodegenerative models | |
| Materials Science | Polymer synthesis | Enhances mechanical properties |
| Nanotechnology | Improves drug delivery systems |
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase-8, which plays a role in cell cycle regulation and cancer progression . Molecular docking studies have revealed its binding mode and significant interactions with the active site of the kinase .
Comparison with Similar Compounds
Thioamide vs. Acetamide Derivatives
- 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-fluorophenyl)acetamide ():
Replacing the thioamide (-C(S)NH₂) with a secondary acetamide (-NHC(O)R) reduces sulfur-mediated reactivity but improves metabolic stability. The fluorophenyl-substituted analog exhibits a melting point of 115–118°C and distinct IR peaks at 1695 cm⁻¹ (C=O stretch) and 739 cm⁻¹ (C-S stretch) . - Its synthesis involves similar thiourea intermediates but diverges in the final N-alkylation step .
Thiosemicarbazone Derivatives
- 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide ():
The thiosemicarbazone (-NHN=C(S)NH₂) group introduces additional hydrogen-bonding sites, enhancing antiparasitic activity. This compound was synthesized via a two-step process involving nucleophilic aromatic substitution (4-fluorobenzaldehyde reaction) and subsequent condensation with thiosemicarbazide, achieving high yields (>75%) .
Structural Isosteres and Analogous Scaffolds
Bis-Benzimidazole Derivatives
Ethylamine-Linked Derivatives
- Phthalazine derivatives (e.g., compounds 2a–d in ): Synthesized using 2-(1H-benzo[d]imidazol-2-yl)ethylamine, these compounds replace the thioamide with an ethylamine linker. Method A (ethanol, 24 hours) yields 60–70%, while Method B (toluene, 48 hours) is slower but achieves higher purity (>95%) .
Pharmacological Activity Comparisons
Biological Activity
2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole moiety, which is known for its pharmacological significance. The thioamide group contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial and fungal strains using the minimum inhibitory concentration (MIC) method.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.007 |
| Bacillus subtilis | 0.015 |
| Escherichia coli | 0.030 |
| Candida albicans | 0.061 |
| Aspergillus niger | 0.050 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly against human colorectal cancer (HCT116) cell lines. The cytotoxicity was assessed using the MTT assay.
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.00005 |
| 5-Fluorouracil | 0.00615 |
The compound demonstrated significantly lower IC50 values compared to the standard drug, indicating its high potency against cancer cells . Molecular docking studies further revealed that it interacts effectively with cyclin-dependent kinase-8 (CDK8), a key target in cancer therapy.
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Modulation of Signaling Pathways : It affects critical signaling pathways such as NF-kB and PI3K/Akt, which are involved in cell survival and apoptosis.
- Antimicrobial Mechanism : The antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed promising results when treated with derivatives of benzimidazole compounds, including this compound.
- Cancer Treatment : In vitro studies on HCT116 cell lines revealed that treatment with this compound led to significant apoptosis compared to controls, reinforcing its potential as an anticancer agent.
Q & A
Q. What are the optimized synthesis protocols for 2-(1H-benzo[d]imidazol-2-yl)ethanethioamide and its derivatives?
Methodological Answer: The synthesis typically involves multi-step modifications of the benzimidazole core. For example:
Core Synthesis : Start with (1H-benzo[d]imidazol-2-yl)methanamine, synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives under reflux conditions .
Thioamide Functionalization : React the intermediate with thiol-containing reagents (e.g., Lawesson’s reagent) in anhydrous solvents like tetrahydrofuran (THF) to introduce the thioamide group.
Substituent Variation : Modify substituents on the benzimidazole ring or thioamide chain using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .
Q. Key Considerations :
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Monitor reaction progress via TLC or HPLC.
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon backbone (e.g., aromatic protons at δ 7.2–8.5 ppm for benzimidazole) .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=S stretch at ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .
Q. What standardized assays evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Broth Microdilution (MIC/MBC) :
- Prepare serial dilutions (0.1–100 µg/mL) in Mueller-Hinton broth.
- Inoculate with bacterial/fungal strains (e.g., S. aureus, C. albicans).
- Incubate at 37°C for 18–24 hours; measure turbidity to determine MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) .
Q. Example Data :
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|---|
| ZR-8 | 15.62 | 31.25 | 3.40 |
| Miconazole | – | – | 31.25 |
Note : Activity varies with substituents; electron-withdrawing groups enhance potency against Gram-negative bacteria .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
-
Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., fungal CYP51 or bacterial DHFR).
-
DFT Calculations : Apply density functional theory (B3LYP/6-31G* basis set) to study electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
Case Study : Derivatives with thioamide groups showed stronger binding to CYP51 (ΔG = −9.2 kcal/mol) than fluconazole (ΔG = −7.5 kcal/mol) .
Q. How should researchers address contradictory results in biological assays?
Methodological Answer: Contradictions (e.g., variable MIC values across studies) may arise from:
- Solubility Issues : Use DMSO or cyclodextrin-based carriers to improve aqueous solubility .
- Strain Variability : Test against standardized clinical isolates (e.g., ATCC strains) to ensure reproducibility.
- Assay Conditions : Standardize inoculum size (~1×10⁵ CFU/mL) and pH (7.2–7.4) .
Q. Troubleshooting Workflow :
Re-test compounds with orthogonal assays (e.g., disk diffusion vs. microdilution).
Validate via time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.
Q. What strategies enhance selectivity for specific enzyme inhibition (e.g., CK1δ/ε)?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Enzyme Kinetics : Perform IC₅₀ assays with recombinant CK1δ/ε.
Example Modification :
Replacing methyl with a 4-cyanophenyl group increased CK1δ inhibition by 12-fold (IC₅₀ = 0.8 nM vs. 10 nM for parent compound) .
Q. How can spectroscopic methods resolve tautomerism in the benzimidazole-thioamide system?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 320 nm for thione ↔ 280 nm for thiol tautomer) in polar vs. non-polar solvents .
- X-ray Crystallography : Determine solid-state tautomeric forms. For example, the thione form predominates in crystal structures due to intramolecular H-bonding .
Key Finding : In DMSO, the thioamide exists predominantly in the thione form (80:20 ratio), confirmed by -NMR coupling constants .
Q. What catalytic applications exist for metal complexes of this compound?
Methodological Answer:
- Copper Complexes : Synthesize Cu(II) complexes for oxidation catalysis.
- React the thioamide with CuCl₂ in ethanol; characterize via EPR and cyclic voltammetry.
- Application: Catalyze dopamine oxidation to aminochrome (80% yield in 2 hours) .
Mechanistic Insight : The Cu(II) center facilitates single-electron transfer, confirmed by ESR spin-trapping experiments .
Q. Table 1: Key Synthetic Modifications and Bioactivity
| Modification Type | Example Substituent | Bioactivity Enhancement | Reference |
|---|---|---|---|
| Arylidene at C5 | 4-Fluorophenyl | 3-fold increase in antifungal MIC | |
| Trifluoromethoxybenzamide | –CF₃O | CK1δ IC₅₀ = 0.8 nM |
Q. Table 2: Computational Parameters for Target Binding
| Target Protein | Ligand | Binding Energy (ΔG, kcal/mol) | Key Interactions |
|---|---|---|---|
| CYP51 | ZR-8 derivative | −9.2 | H-bond with Tyr118 |
| DHFR | ZR-5 | −8.5 | π-Stacking with Phe92 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
